

t-Boc-N-amido-PEG10-Br chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: t-Boc-N-amido-PEG10-Br

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An In-depth Technical Guide to t-Boc-N-amido-PEG10-Br

This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of **t-Boc-N-amido-PEG10-Br**. It is designed for researchers, scientists, and drug development professionals utilizing this versatile heterobifunctional linker in bioconjugation, drug delivery, and the synthesis of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

t-Boc-N-amido-PEG10-Br is a valuable chemical tool that features a tert-butyloxycarbonyl (t-Boc) protected amine, a ten-unit polyethylene glycol (PEG) spacer, and a terminal bromide.[1] This unique structure allows for controlled, stepwise chemical modifications, making it a staple in complex molecular synthesis.[1] The t-Boc group provides a stable protecting group for the amine that can be removed under mild acidic conditions, while the terminal bromide acts as a reactive handle for nucleophilic substitution reactions.[2][3]



Property	Value
Molecular Formula	C27H54BrNO12
Molecular Weight	664.62 g/mol [3]
Appearance	Expected to be a solid or waxy solid[4][5]
Storage Conditions	Recommended storage at -20°C, protected from light and moisture to maintain stability and reactivity[1][4]

Solubility Profile

While precise quantitative solubility data is not extensively documented in publicly available literature, the solubility of **t-Boc-N-amido-PEG10-Br** can be reliably inferred from its structural characteristics and data from analogous compounds.[1][6] The presence of the hydrophilic PEG10 chain generally imparts good solubility in a range of solvents.[2]

Solvent	Qualitative Solubility
Dimethylformamide (DMF)	Soluble[1][7]
Dimethyl sulfoxide (DMSO)	Soluble[1][7]
Chlorinated Solvents (e.g., Dichloromethane)	Soluble[1]
Water	Some degree of aqueous solubility is anticipated due to the hydrophilic nature of the PEG spacer[2][3]
Methanol	Expected to be soluble

Experimental Protocols

The following sections provide detailed methodologies for key applications of **t-Boc-N-amido-PEG10-Br**. These protocols are generalized and may require optimization for specific substrates and reaction conditions.



Protocol 1: General Synthesis of a PROTAC

This protocol outlines a representative synthetic route for a PROTAC molecule, where **t-Boc-N-amido-PEG10-Br** serves as the linker between a target protein ligand and an E3 ligase ligand.

Materials:

- t-Boc-N-amido-PEG10-Br
- Target protein ligand (containing a nucleophilic group, e.g., a phenol)
- E3 ligase ligand (containing a carboxylic acid)
- Anhydrous solvents (e.g., DMF, acetonitrile, DCM)
- Base (e.g., potassium carbonate, cesium carbonate)
- Peptide coupling reagents (e.g., HATU, HBTU)
- Non-nucleophilic base (e.g., DIPEA)
- Trifluoroacetic acid (TFA)

Procedure:

- Alkylation of the Target Protein Ligand:
 - Dissolve the phenolic ligand (1.0 eq) in an anhydrous polar aprotic solvent such as DMF under an inert atmosphere.[8]
 - Add a suitable base, such as potassium carbonate (2-3 eq), and stir the mixture at room temperature for 30-60 minutes.[8]
 - Add a solution of t-Boc-N-amido-PEG10-Br (1.1-1.5 eq) to the reaction mixture.[8]
 - Heat the reaction to 60-80 °C and stir overnight, monitoring progress by TLC or LC-MS.[8]
 - Upon completion, perform an appropriate work-up and purify the crude product by flash column chromatography to obtain the t-Boc protected intermediate.[8]



- Deprotection of the t-Boc Group:
 - Dissolve the t-Boc protected intermediate in a 1:1 mixture of DCM and TFA.[9]
 - Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring for completion by TLC or LC-MS.[9]
 - Concentrate the solution under reduced pressure to remove the solvent and excess acid,
 yielding the amine-PEG10-ligand salt.[10]
- · Coupling to the E3 Ligase Ligand:
 - Dissolve the amine-PEG10-ligand salt and the carboxylic acid-functionalized E3 ligase ligand in DMF.[10]
 - Add peptide coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
 [10]
 - Stir the reaction at room temperature until completion, as monitored by LC-MS.[10]
 - Purify the final PROTAC molecule using preparative HPLC.[10]

Protocol 2: Bioconjugation to a Cysteine-Containing Protein

This protocol details a general method for the site-specific conjugation of **t-Boc-N-amido-PEG10-Br** to a protein via a cysteine residue.

Materials:

- Protein of interest
- t-Boc-N-amido-PEG10-Br
- Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, degassed)
- Anhydrous DMSO or DMF



- Purification system (e.g., size-exclusion chromatography or dialysis)
- Reducing agent (optional, e.g., TCEP)

Procedure:

- Protein Preparation:
 - Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL.[11]
 - If the target cysteine residue is part of a disulfide bond, incubate with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature.[11]
 - Remove the reducing agent using a desalting column or by dialysis against the reaction buffer.[11]
- PEGylation Reaction:
 - Prepare a stock solution of t-Boc-N-amido-PEG10-Br (e.g., 10-20 mM) in anhydrous DMSO or DMF.[1]
 - Add a 10- to 50-fold molar excess of the t-Boc-N-amido-PEG10-Br stock solution to the protein solution.[11]
 - Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 2-12 hours.[3]
 - Monitor the progress of the conjugation by SDS-PAGE or mass spectrometry.[3]
- Purification:
 - Once the desired degree of labeling is achieved, purify the conjugate using a desalting column or size-exclusion chromatography to remove any unreacted PEG linker.[3]

Protocol 3: t-Boc Deprotection of a PEGylated Molecule

This protocol provides a method for the removal of the t-Boc protecting group to expose a primary amine for further functionalization.



Materials:

- t-Boc-PEGylated molecule
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- · Cold diethyl ether

Procedure:

- · Deprotection:
 - Dissolve the purified t-Boc-PEGylated molecule in DCM and cool the solution to 0°C in an ice bath.[12]
 - Add an equal volume of TFA to the solution.[12]
 - Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue to stir for an additional 1-2 hours.[12]
 - Monitor the reaction for completion by HPLC.[12]
- · Work-up and Purification:
 - Remove the DCM and excess TFA by rotary evaporation or under a gentle stream of nitrogen.[12]
 - Precipitate the deprotected product by adding cold diethyl ether.[3]
 - Collect the precipitate by centrifugation and wash the pellet with cold diethyl ether.
 - Dry the final amine-functionalized product under vacuum.[3]

Mandatory Visualizations Signaling Pathways and Experimental Workflows

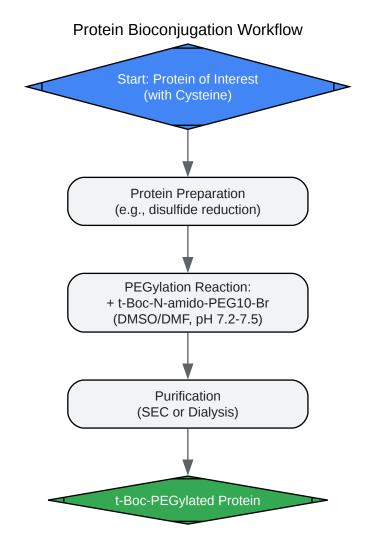


Step 1: Alkylation Step 2: Boc Deprotection TFA/DCM Amine-PEG10-Ligand 1 Target Protein Ligand (with Phenol) Step 3: Coupling Final PROTAC

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Caption: A generalized workflow for the synthesis of a PROTAC molecule.





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Caption: A typical workflow for protein bioconjugation.

Caption: Functional components of the **t-Boc-N-amido-PEG10-Br** molecule.

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- To cite this document: BenchChem. [t-Boc-N-amido-PEG10-Br chemical properties and solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623528#t-boc-n-amido-peg10-br-chemicalproperties-and-solubility]

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